molecular formula C8H8BrFO2S B3039218 4-Bromo-2-fluoro-5-methylsulfonyltoluene CAS No. 1000339-74-1

4-Bromo-2-fluoro-5-methylsulfonyltoluene

Cat. No.: B3039218
CAS No.: 1000339-74-1
M. Wt: 267.12 g/mol
InChI Key: DKCSMZJMLABZBI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylsulfonyltoluene is a specialty product used in proteomics research . It has a molecular formula of C8H8BrFO2S and a molecular weight of 267.12 .

Scientific Research Applications

New Pathways and Chemical Reactions

  • Synthesis of α-fluoro-β-arylvinyl sulfones : A novel pathway towards α-fluoro-β-arylvinyl sulfones was developed using β-bromo-β-fluorostyrenes and sodium 4-methylphenylsulfinate. This process showed high stereoselectivity and yields, making these sulfones suitable dienophiles for Diels–Alder reactions (Shastin et al., 2008).

Development of Clickable Reagents

  • New fluorosulfonylation reagent : 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new reagent, was developed with three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent is a powerful tool in the regioselective synthesis of functionalized molecules, demonstrating the versatility of bromo and fluoro substituted compounds in chemical synthesis (Leng & Qin, 2018).

Spectroscopy Studies

  • Electronic absorption spectra analysis : The absorption spectra of various toluenes, including 2-Fluoro-4-bromo and 2-Fluoro-5-bromo toluenes, were studied in the ultraviolet region. This research provides insight into the spectroscopic properties of bromo-fluoro substituted compounds, useful in various scientific fields (Dwivedi & Sharma, 1974).

Novel Synthesis Methods

  • Synthesis of 4-methylsulfonyltoluene derivatives : Research demonstrated the synthesis of 4-methylsulfonyltoluene from readily available raw materials, offering a method with economic value and high yield. This type of research contributes to the development of more efficient and sustainable chemical synthesis processes (Liu Wang-mei, 2007).

Applications in Pharmaceutical Chemistry

  • Biotransformation studies : Research on biotransformation of organic sulfides, including phenyl methyl sulfoxides with various para-substituted groups, highlighted the potential of these compounds in pharmaceutical chemistry. The study provided insights into the biotransformation capabilities of specific microbial species, important for drug development and synthesis (Holland et al., 1996).

Properties

IUPAC Name

1-bromo-5-fluoro-4-methyl-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-5-3-8(13(2,11)12)6(9)4-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCSMZJMLABZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223186
Record name 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-74-1
Record name 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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